molecular formula C13H11Cl2NO B1443713 4-[(3,5-Dichlorophenyl)methoxy]aniline CAS No. 656820-79-0

4-[(3,5-Dichlorophenyl)methoxy]aniline

Cat. No.: B1443713
CAS No.: 656820-79-0
M. Wt: 268.13 g/mol
InChI Key: GVVDNUPWSCLRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dichlorophenyl)methoxy]aniline is an organic compound that features a methoxy group attached to an aniline ring, which is further substituted with a 3,5-dichlorophenyl group

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-9(6-11(15)7-10)8-17-13-3-1-12(16)2-4-13/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDNUPWSCLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30798226
Record name 4-[(3,5-Dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656820-79-0
Record name 4-[(3,5-Dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-Dichlorophenyl)methoxy]aniline typically involves the reaction of 3,5-dichlorophenol with aniline derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 3,5-dichlorophenol is reacted with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 4-[(3,5

Biological Activity

4-[(3,5-Dichlorophenyl)methoxy]aniline, also known as a derivative of aniline, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group and a dichlorophenyl moiety, which are significant for its interaction with biological systems. Understanding its biological activity is crucial for developing therapeutic agents, particularly in the fields of oncology and pharmacology.

  • Chemical Formula : C13_{13}H11_{11}Cl2_{2}N\O
  • CAS Number : 656820-79-0
  • Molecular Weight : 265.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dichlorophenyl group enhances its lipophilicity, allowing better membrane penetration and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The compound exhibits significant cytotoxic effects, which can be summarized as follows:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
HCT116 (Colon)8.7Inhibition of cell proliferation
A549 (Lung)15.3Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The compound's mechanism in antimicrobial activity involves disruption of bacterial cell wall synthesis and interference with essential cellular processes .

Study on Anticancer Efficacy

A study conducted by Arafa et al. (2024) evaluated the anticancer efficacy of this compound using a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with notable effects on MDA-MB-231 and HCT116 cells. The study utilized both MTT assays for viability and flow cytometry for apoptosis detection .

Study on Antimicrobial Properties

In another research effort published in Chemistry Europe, the antimicrobial properties of this compound were assessed against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited potent inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of 4-[(3,5-Dichlorophenyl)methoxy]aniline. A study demonstrated its efficacy against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
A54920Induction of apoptosis
HCT11625Cell cycle arrest

The compound induces apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Material Science Applications

This compound is utilized in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymers and coatings. The compound can serve as a building block for synthesizing functionalized materials with tailored properties.

Organic Synthesis Applications

This compound plays a crucial role as an intermediate in organic synthesis. It is involved in the production of various derivatives through reactions such as:

  • Nucleophilic Substitution: Facilitated by bases like sodium hydroxide.
  • Coupling Reactions: Participates in Suzuki-Miyaura coupling to form biaryl compounds.

These reactions are essential for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A significant study investigated the effects of this compound on breast cancer cells (MCF-7). The findings revealed that the compound could induce apoptosis effectively at concentrations below 20 µM. This research supports its potential use in developing targeted cancer therapies.

Case Study 2: Material Development

In a recent project focused on polymer coatings, researchers incorporated this compound into a polymer matrix. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional coatings. This application demonstrates the compound's versatility in material science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(3,5-Dichlorophenyl)methoxy]aniline, and how is its structural integrity confirmed?

  • Synthesis : Common routes involve Ullmann coupling or nucleophilic aromatic substitution between 3,5-dichlorobenzyl derivatives and 4-aminophenol. For example, etherification of 3,5-dichlorobenzyl chloride with 4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound .
  • Characterization : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy and aniline protons resonate at δ 3.8–4.2 ppm and δ 6.5–7.5 ppm, respectively) .
  • HPLC-MS : For purity assessment (retention time and m/z matching theoretical molecular weight of 282.12 g/mol) .
  • X-ray crystallography : Resolves bond angles and crystal packing (SHELX programs are widely used for refinement ).

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform).
  • Purification :

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) resolves byproducts like unreacted dichlorobenzyl intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~120–125°C, based on analogous compounds ).

Advanced Research Questions

Q. How do reaction parameters (e.g., temperature, catalyst) influence the regioselectivity and yield of this compound synthesis?

  • Temperature : Elevated temperatures (>100°C) accelerate etherification but may promote side reactions (e.g., oxidation of the aniline group). Optimal yields (70–80%) are achieved at 80–90°C .
  • Catalysts : CuI or Pd-based catalysts improve coupling efficiency in Ullmann reactions, reducing reaction time from 24h to 8h .
  • Data Contradictions : Some studies report lower yields (~50%) with K₂CO₃ due to incomplete deprotonation; using Cs₂CO₃ or phase-transfer catalysts (e.g., TBAB) enhances reactivity .

Q. What strategies mitigate impurities such as 3,5-dichlorobenzyl alcohol or dimeric byproducts during synthesis?

  • Byproduct Analysis :

  • HPLC : Identifies dimeric species (e.g., bis-etherified products) at longer retention times .
  • TLC Monitoring : Halts reactions at 85–90% conversion to minimize over-alkylation.
    • Mitigation :
  • Protecting Groups : Temporarily protecting the aniline nitrogen with acetyl groups prevents undesired dimerization .
  • Workup : Acid-base extraction removes unreacted 4-aminophenol, while activated charcoal adsorption eliminates colored impurities .

Q. How can computational modeling (e.g., DFT) predict the bioactivity of this compound derivatives?

  • Methods :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing receptor binding .
  • Molecular Docking : Screens against target enzymes (e.g., cytochrome P450) to predict metabolic stability .
    • Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values for antifungal/antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-Dichlorophenyl)methoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[(3,5-Dichlorophenyl)methoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.